molecular formula C11H15N5O5 B022593 Ganciclovir Mono-O-acetate CAS No. 88110-89-8

Ganciclovir Mono-O-acetate

Cat. No. B022593
CAS RN: 88110-89-8
M. Wt: 297.27 g/mol
InChI Key: YKLKCCHLLFMWQE-UHFFFAOYSA-N
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Description

Ganciclovir Mono-O-acetate is a derivative of Ganciclovir . It is a ganciclovir derivative with the molecular formula C11H15N5O5 and a molecular weight of 297.27 .


Synthesis Analysis

The synthesis of Ganciclovir involves dissolving a mixture containing N-7 and N-9 isomers in a solvent or a mixture of solvents, separating the N-7 and N-9 isomers, and hydrolyzing the N-9 isomer to obtain ganciclovir . Ester conjugates (C5, C10, and C13 mono- and di-(O-acyl)) of Ganciclovir were synthesized in one step reaction following conventional esterification reaction .


Molecular Structure Analysis

The molecular structure of Ganciclovir Mono-O-acetate is C11H15N5O5 . An X-ray analysis of the title compound was undertaken to disclose its inherent three-dimensional structure, which is essential for the development of better antiviral drugs .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Ganciclovir Mono-O-acetate .


Physical And Chemical Properties Analysis

Ganciclovir Mono-O-acetate has a molecular weight of 297.27 and a molecular formula of C11H15N5O5 .

Scientific Research Applications

Antiviral Therapy

Ganciclovir Mono-O-acetate: is primarily recognized for its antiviral properties, particularly against cytomegalovirus (CMV) infections . It is a prodrug that, upon activation, inhibits viral DNA polymerase, thereby preventing viral replication . This compound is crucial in the treatment of CMV retinitis in immunocompromised patients, including those with AIDS, and in organ transplant recipients to prevent CMV disease .

Ophthalmology

In the field of eye health, Ganciclovir Mono-O-acetate has been used to treat herpetic keratitis of the eye. It is formulated as an ophthalmic gel and has shown efficacy in reducing the recovery time and improving the outcomes of patients with this condition .

Oncology

Recent studies have explored the potential of Ganciclovir Mono-O-acetate in oncology, particularly as a treatment for glioma. It has been combined with gene therapy to improve the prognosis of glioma patients, showing promising results in increasing survival rates .

Gene Therapy

The compound plays a role in gene therapy through the ‘bystander effect’ in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy. It enhances the transfer of toxic metabolites from gene-modified cells to neighboring non-modified cells, thereby amplifying the therapeutic effect .

Immunology

Ganciclovir Mono-O-acetate: is significant in immunology as it is used to treat infections in patients with impaired cell-mediated immunity. It is particularly important for patients with advanced HIV/AIDS and transplant recipients at high risk for invasive CMV disease .

Pharmacokinetics Research

Pharmacokinetic research on Ganciclovir Mono-O-acetate involves studying how the drug is absorbed, distributed, metabolized, and excreted in the body. This research is critical for optimizing dosing regimens to maximize efficacy while minimizing toxicity .

Mechanism of Action

Target of Action

Ganciclovir Mono-O-acetate, a derivative of Ganciclovir , primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of viral DNA, making it an effective target for antiviral drugs .

Mode of Action

Ganciclovir Mono-O-acetate inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits deoxyadenosine triphosphate (dATP) and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Biochemical Pathways

The primary biochemical pathway affected by Ganciclovir Mono-O-acetate is the DNA replication pathway of the Herpesvirus family . By inhibiting the DNA polymerase, the drug prevents the virus from replicating its DNA, thereby stopping the virus from multiplying and spreading .

Pharmacokinetics

Ganciclovir, the parent compound of Ganciclovir Mono-O-acetate, has a bioavailability of 5% when administered orally . It has a rapid distribution phase (0.23 h) and a terminal serum half-life of 2–4 hours . Renal clearance is the dominant form of elimination, with more than 80% of the administered dose found in the urine unchanged . The pharmacokinetics of Ganciclovir can be adequately described by a one-compartment model with first-order elimination, with body weight and estimated glomerular filtration rate as significant covariates .

Result of Action

The primary result of Ganciclovir Mono-O-acetate’s action is the inhibition of viral DNA replication, leading to a halt in the multiplication and spread of the virus . This results in a decrease in the viral load within the host, alleviating symptoms and helping the immune system clear the infection .

Action Environment

The action of Ganciclovir Mono-O-acetate can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s immune status, as the drug targets viruses that primarily affect immunocompromised individuals

Safety and Hazards

Ganciclovir Mono-O-acetate should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and inhalation of mist, gas, or vapors should be avoided .

properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKCCHLLFMWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333225
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganciclovir Mono-O-acetate

CAS RN

88110-89-8
Record name 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88110-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272
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Record name 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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